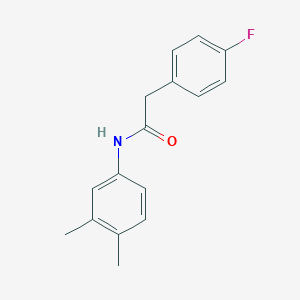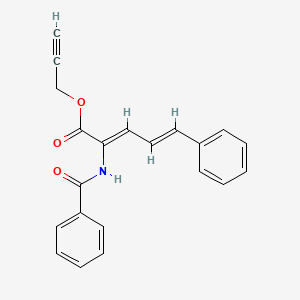![molecular formula C22H22N2O3 B4986767 N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is expressed in glial cells and is involved in the regulation of neuroinflammation. DPA-714 has been extensively studied for its potential use as a molecular imaging agent in the diagnosis and monitoring of neuroinflammatory diseases.
作用机制
N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide binds to the TSPO in the brain, which is expressed in glial cells. TSPO is involved in the regulation of neuroinflammation, and its expression is upregulated in response to inflammatory stimuli. This compound binds to TSPO with high affinity and specificity, allowing for the detection and monitoring of neuroinflammation in vivo.
Biochemical and Physiological Effects
This compound has been shown to have no significant effects on the biochemical or physiological parameters of animals in preclinical studies. It is rapidly metabolized and excreted from the body, and has no known toxicity or adverse effects.
实验室实验的优点和局限性
The advantages of using N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide in lab experiments include its high affinity and specificity for TSPO, its potential use as a biomarker for the early detection and monitoring of neuroinflammatory diseases, and its lack of significant toxicity or adverse effects. However, its use in vivo requires the use of radiolabeling techniques, which can be expensive and time-consuming.
未来方向
For the use of N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide include the development of new radiolabeling techniques that are more efficient and cost-effective, the optimization of its pharmacokinetic properties for use in humans, and the exploration of its potential use as a therapeutic agent for the treatment of neuroinflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuroinflammation.
合成方法
N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide can be synthesized using a variety of methods, including the condensation of 1,4-diaminobenzene with 1-(4-chlorophenyl)-1-(piperidin-1-yl)ethanone, followed by N-methylation of the resulting amide with methyl iodide. Other methods involve the use of palladium-catalyzed coupling reactions or the modification of existing TSPO ligands.
科学研究应用
N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide has been used extensively in preclinical and clinical studies for its potential use as a molecular imaging agent in the diagnosis and monitoring of neuroinflammatory diseases. It has been shown to bind specifically to TSPO in the brain, which is upregulated in response to neuroinflammation. This makes it a potential biomarker for the early detection and monitoring of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
属性
IUPAC Name |
N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14(25)23(2)17-10-11-18(24-12-6-3-7-13-24)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h4-5,8-11H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWIERQSLLQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C(=C(C=C1)N3CCCCC3)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)

![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4986721.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)

methanone](/img/structure/B4986807.png)
